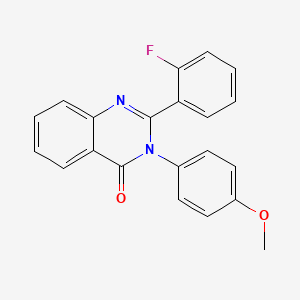
N-(2-methylpropyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylpropyl)-9H-xanthene-9-carboxamide is an organic compound belonging to the xanthene family. Xanthenes are known for their fluorescent properties and are widely used in various scientific fields. This particular compound has a unique structure that includes a xanthene core with a carboxamide group and a 2-methylpropyl substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylpropyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form xanthone derivatives.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the xanthene core can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated xanthene derivatives.
Aplicaciones Científicas De Investigación
N-(2-methylpropyl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in fluorescence microscopy to study cellular structures and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its fluorescent properties.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-methylpropyl)-9H-xanthene-9-carboxamide primarily involves its fluorescent properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved depend on the specific application, such as binding to cellular components in biological studies or interacting with other molecules in chemical analyses.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Methylpropyl)acetamide: Another amide compound with a similar structure but different core.
Xanthone: A structurally related compound with a ketone group instead of a carboxamide group.
Fluorescein: A well-known fluorescent dye with a similar xanthene core.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-12(2)11-19-18(20)17-13-7-3-5-9-15(13)21-16-10-6-4-8-14(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNYIVQEEFNCIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({(2S,4S)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5581697.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide](/img/structure/B5581702.png)
![1-[(4aS,7aR)-4-(2-methoxyacetyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B5581708.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5581710.png)

![(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5581735.png)
![2-[(7-cyano-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-cyclopentylacetamide](/img/structure/B5581743.png)
![5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5581747.png)
![N-[1-(4-methylpiperidin-1-yl)propan-2-yl]-5-propylthiophene-3-carboxamide](/img/structure/B5581749.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5581751.png)



